molecular formula C24H29NO5S B4029390 2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

Cat. No.: B4029390
M. Wt: 443.6 g/mol
InChI Key: GBQHIBGXRULIPB-UHFFFAOYSA-N
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Description

2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that combines a thiophene ring with a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiophene Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring.

    Introduction of the Methoxycarbonyl Group: This is achieved through esterification reactions using methanol and a suitable acid catalyst.

    Attachment of the Cyclohexane Carboxylic Acid Moiety: This step involves the coupling of the thiophene derivative with cyclohexane carboxylic acid using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, dry ether as solvent.

    Substitution: Sodium hydride, DMF (dimethylformamide) as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

2-[[3-methoxycarbonyl-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-13(2)15-9-11-16(12-10-15)19-14(3)31-22(20(19)24(29)30-4)25-21(26)17-7-5-6-8-18(17)23(27)28/h9-13,17-18H,5-8H2,1-4H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQHIBGXRULIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid
Reactant of Route 6
2-({3-(Methoxycarbonyl)-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid

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